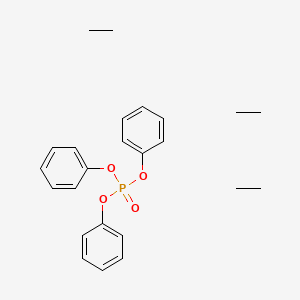
Tricresylphosphate
Vue d'ensemble
Description
Tricresylphosphate is a chemical compound that combines the properties of ethane and triphenyl phosphate. Ethane is a simple hydrocarbon with the formula C₂H₆, while triphenyl phosphate is an organophosphate compound with the formula OP(OC₆H₅)₃. Triphenyl phosphate is known for its use as a flame retardant and plasticizer in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triphenyl phosphate is typically synthesized through the reaction of phosphorus oxychloride (POCl₃) with phenol (C₆H₅OH). This reaction is an example of a nucleophilic substitution reaction (SN2), where the chlorine atoms in phosphorus oxychloride are replaced by phenol groups .
Industrial Production Methods
In industrial settings, the preparation of triphenyl phosphate involves adding phenol to an organic solvent, followed by the dropwise addition of phosphorus oxychloride. A metal catalyst is often used to facilitate the reaction. After the reaction is complete, the product is purified through various post-treatment processes .
Analyse Des Réactions Chimiques
Types of Reactions
Triphenyl phosphate undergoes several types of chemical reactions, including:
Oxidation: Triphenyl phosphate can be oxidized to form phosphoric acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phenyl groups in triphenyl phosphate can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles can be used to substitute the phenyl groups, including alkyl and aryl halides.
Major Products Formed
Oxidation: Phosphoric acid and its derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Applications De Recherche Scientifique
Triphenyl phosphate has a wide range of applications in scientific research:
Mécanisme D'action
Triphenyl phosphate exerts its effects through several mechanisms:
Flame Retardant: During thermal decomposition, triphenyl phosphate forms phosphoric acid, which further reacts to form pyrophosphoric acid.
Endocrine Disruption: Triphenyl phosphate has been shown to interact with various hormone receptors, leading to disruptions in endocrine function.
Antioxidant: Acts as an antioxidant by decomposing hydroperoxides and reducing peroxyl radicals.
Comparaison Avec Des Composés Similaires
Triphenyl phosphate is compared with other similar compounds such as:
Triphenyl phosphite: Similar in structure but differs in its reactivity and applications.
Tributyl phosphate: Another organophosphate compound used as a plasticizer and solvent.
Conclusion
Tricresylphosphate is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and mechanisms of action make it a valuable compound for scientific research and industrial applications.
Propriétés
IUPAC Name |
ethane;triphenyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15O4P.3C2H6/c19-23(20-16-10-4-1-5-11-16,21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18;3*1-2/h1-15H;3*1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNNXHQBIBWQHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC.CC.CC.C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


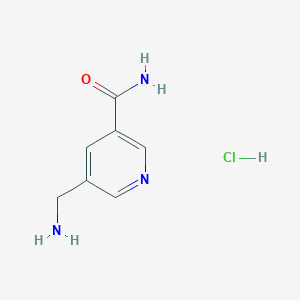
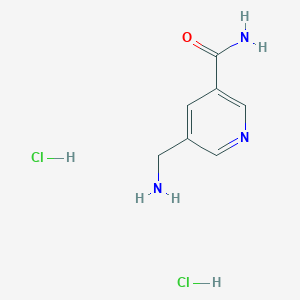
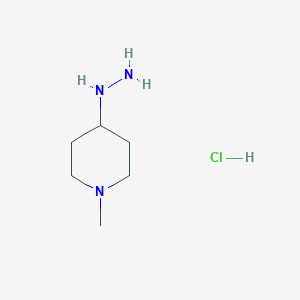
![2-[2-(2-methylpropanoylamino)-6-oxo-3H-purin-9-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B7983665.png)
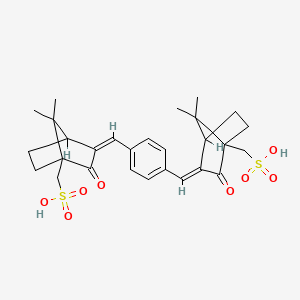
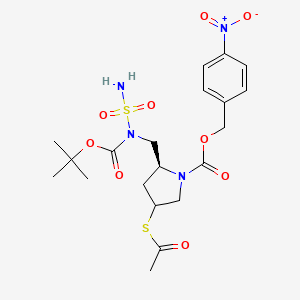

![2-amino-9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7983697.png)
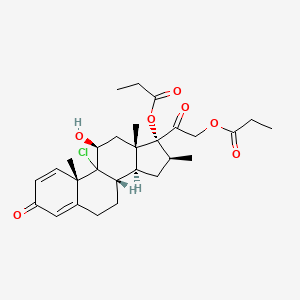

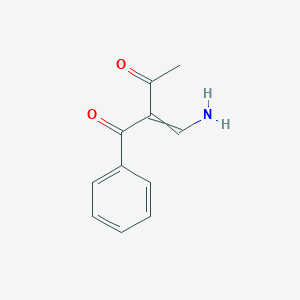

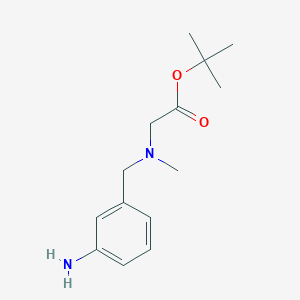
![1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-2-one](/img/structure/B7983763.png)
